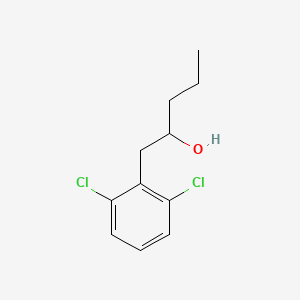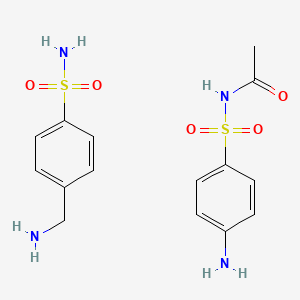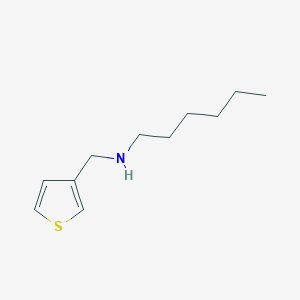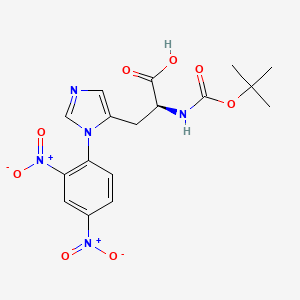
iso-Boc-His(Dnp)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-Boc-His(Dnp)-OH is a synthetic compound that belongs to the class of protected amino acids. It is commonly used in peptide synthesis due to its stability and reactivity. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dinitrophenyl (Dnp) group on the histidine side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of iso-Boc-His(Dnp)-OH typically involves the protection of the amino group of histidine with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the dinitrophenyl (Dnp) group on the imidazole ring of histidine. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) for coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield by optimizing reaction conditions and purification steps such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Iso-Boc-His(Dnp)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Substitution Reactions: The Dnp group can be displaced by nucleophiles under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DIC or HATU.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Coupling: Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected Histidine: Removal of Boc group yields free histidine.
Substituted Histidine: Replacement of Dnp group with nucleophiles.
Aplicaciones Científicas De Investigación
Iso-Boc-His(Dnp)-OH is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for synthesizing peptides and proteins.
Bioconjugation: For attaching histidine residues to other molecules.
Medicinal Chemistry: In the design of peptide-based drugs and inhibitors.
Biological Studies: To study the role of histidine in enzyme active sites and protein interactions.
Mecanismo De Acción
The mechanism of action of iso-Boc-His(Dnp)-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Dnp group can be selectively removed or substituted. This allows for precise control over the synthesis and modification of peptides.
Comparación Con Compuestos Similares
Similar Compounds
Boc-His(Trt)-OH: Features a trityl (Trt) protecting group instead of Dnp.
Fmoc-His(Dnp)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Z-His(Dnp)-OH: Contains a benzyloxycarbonyl (Z) group.
Uniqueness
Iso-Boc-His(Dnp)-OH is unique due to the combination of Boc and Dnp groups, which provide stability and selective reactivity. This makes it particularly useful in complex peptide synthesis and modification.
Propiedades
Fórmula molecular |
C17H19N5O8 |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
(2S)-3-[3-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-11-8-18-9-20(11)13-5-4-10(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 |
Clave InChI |
AHBPKGJUEPOXHK-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CN=CN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


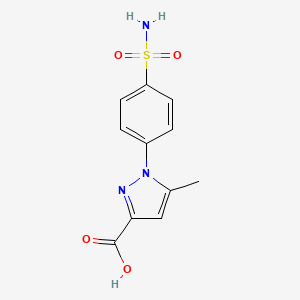
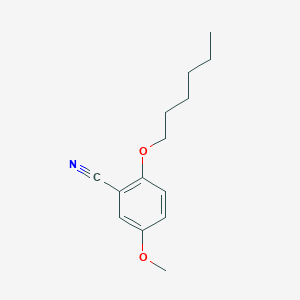
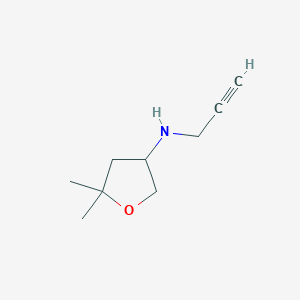
![1-[(3-Methoxy-1,2-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13082297.png)
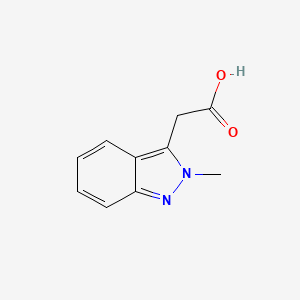

![8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
